Acetic acid;2-prop-2-enoxybut-3-en-1-ol
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Overview
Description
Acetic acid;2-prop-2-enoxybut-3-en-1-ol is a chemical compound with the molecular formula C9H14O3 It is known for its unique structure, which combines an acetic acid moiety with a 2-prop-2-enoxybut-3-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-prop-2-enoxybut-3-en-1-ol typically involves the esterification of acetic acid with 2-prop-2-enoxybut-3-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-prop-2-enoxybut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;2-prop-2-enoxybut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-prop-2-enoxybut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the 2-prop-2-enoxybut-3-en-1-ol group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Similar in structure but lacks the 2-prop-2-enoxybut-3-en-1-ol group.
Methyl butyrate: Another ester with a different alkyl group.
Propyl acetate: Similar ester with a propyl group instead of the 2-prop-2-enoxybut-3-en-1-ol group.
Uniqueness
Acetic acid;2-prop-2-enoxybut-3-en-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
445378-39-2 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
acetic acid;2-prop-2-enoxybut-3-en-1-ol |
InChI |
InChI=1S/C7H12O2.C2H4O2/c1-3-5-9-7(4-2)6-8;1-2(3)4/h3-4,7-8H,1-2,5-6H2;1H3,(H,3,4) |
InChI Key |
LXOFHKNUVCGBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCOC(CO)C=C |
Origin of Product |
United States |
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